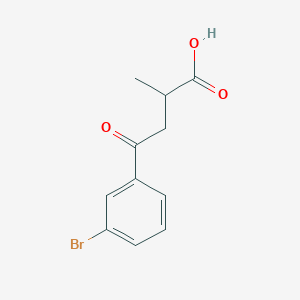

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid

描述

属性

IUPAC Name |

4-(3-bromophenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMLMHSWGFMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

- Reactants: 4-Bromo-2-methylbenzoic acid, methanol, sulfuric acid (catalyst).

- Procedure: Dissolve 4-bromo-2-methylbenzoic acid in methanol, add concentrated sulfuric acid, and reflux for approximately 6 hours.

- Outcome: Formation of methyl 4-bromo-2-methylbenzoate (first intermediate).

- Workup: Extraction with ethyl acetate, drying over anhydrous sodium sulfate.

- Yield: High, with the intermediate isolated as a white solid.

Step 2: Palladium-Catalyzed Vinylation

- Reactants: Methyl 4-bromo-2-methylbenzoate, potassium vinylfluoroborate or vinylboric acid, palladium catalyst (Pd(dppf)Cl2 preferred), sodium carbonate (base), mixed solvent (N,N-dimethylformamide and water).

- Conditions: Reaction heated to ~110 °C under nitrogen atmosphere for 4 hours.

- Mechanism: Suzuki-Miyaura type cross-coupling to introduce vinyl functionality.

- Outcome: Formation of a vinyl-substituted intermediate (second intermediate).

- Yield: Approximately 92%, isolated as a pale yellow oil.

- Analytical Data: Confirmed by ^1H NMR spectroscopy.

Step 3: Alpha-Halogenation of Ketone

- Reactants: Second intermediate, bromosuccinimide (halogenating agent), solvent mixture (tetrahydrofuran and water).

- Conditions: Heated to 80 °C for 8 hours.

- Mechanism: Radical or electrophilic bromination at the alpha position of the ketone.

- Workup: Extraction with ethyl acetate, washing with saturated saline, drying over magnesium sulfate, and crystallization.

- Outcome: Formation of methyl 4-bromoacetyl-2-methylbenzoate.

- Yield: Approximately 74%.

Summary Table of Preparation Steps

| Step | Reaction Type | Reactants & Catalysts | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Esterification | 4-Bromo-2-methylbenzoic acid, MeOH, H2SO4 | Reflux, 6 h | Methyl 4-bromo-2-methylbenzoate | High |

| 2 | Palladium-catalyzed coupling | Methyl ester, potassium vinylfluoroborate, Pd(dppf)Cl2, Na2CO3, DMF/H2O | 110 °C, 4 h, N2 atmosphere | Vinyl-substituted intermediate | 92 |

| 3 | Alpha-halogenation | Second intermediate, bromosuccinimide, THF/H2O | 80 °C, 8 h | Methyl 4-bromoacetyl-2-methylbenzoate | 74 |

| 4 | Hydrolysis (inferred) | Methyl ester, acid/base | Standard hydrolysis conditions | 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid | Not specified |

Research Findings and Analysis

- Catalyst Selection: Pd(dppf)Cl2 is preferred for the coupling step due to its high catalytic efficiency and selectivity. Other palladium catalysts such as Pd(PPh3)2Cl2 or Pd(OAc)2 are also viable but may require optimization.

- Solvent System: Mixed solvents like DMF/water or THF/water are critical for solubilizing reactants and facilitating reaction kinetics.

- Base Usage: Sodium carbonate is effective in the coupling step, with molar ratios optimized between 3:1 and 4:1 relative to substrates.

- Halogenation Reagents: Bromosuccinimide is the reagent of choice for alpha-bromination, balancing reactivity and selectivity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and ^1H NMR are standard for tracking reaction progress and confirming product structure.

- Scalability: The described method has been demonstrated on gram scale with potential for large-scale synthesis due to mild conditions and straightforward workup.

Additional Notes from Literature

- Alternative synthetic routes involve Grignard reagents and diethyl oxalate for related ketone intermediates, but these are more complex and less direct.

- The compound is of interest due to its biological activity potential, necessitating high purity and reproducibility in synthesis.

- Supporting information from related bromophenyl ketone syntheses confirms the robustness of palladium-catalyzed coupling and alpha-halogenation strategies.

科学研究应用

Biological Activities

Research indicates that 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid exhibits potential therapeutic properties, particularly in the following areas:

Anti-inflammatory Properties

Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

The compound acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme involved in the metabolic pathway of kynurenine, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of this enzyme may lead to increased levels of neuroprotective metabolites, potentially aiding in the treatment of these disorders .

Antitumor Activity

Preliminary studies suggest that derivatives of similar structures may exhibit antitumor properties by interfering with cancer cell metabolism or signaling pathways. Further research is needed to establish the efficacy of this compound specifically.

Agricultural Applications

The compound has been explored for its potential use as a herbicide due to its structural similarity to phenoxyacetic acid derivatives, which are known for their herbicidal properties. Its application in agricultural chemistry could provide a new avenue for developing environmentally friendly herbicides.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems. These studies are crucial for evaluating its safety and efficacy in therapeutic applications:

- Neurodegenerative Disease Models : Research involving animal models has shown promise in utilizing this compound as a neuroprotective agent by modulating kynurenine metabolism .

- In Vitro Studies : Laboratory studies have demonstrated its ability to inhibit specific enzymes related to inflammation and cancer progression.

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The pharmacological and physicochemical properties of bromophenyl oxobutanoic acids are highly dependent on substituent positioning and additional functional groups. Key analogs include:

Table 1: Structural Comparison of Bromophenyl Oxobutanoic Acid Derivatives

Key Observations:

- Biological Activity: Flobufen (4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid) exhibits potent anti-inflammatory and immunomodulatory effects due to its difluorobiphenyl moiety, which enhances binding to cyclooxygenase (COX) enzymes . In contrast, this compound's bioactivity remains less documented but may share similar mechanisms.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal critical intermolecular interactions:

Table 2: Crystallographic Data for Selected Analogs

Key Observations:

- Hydrogen-Bonding Networks: In 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, classical N–H⋯O and O–H⋯O bonds stabilize dimeric chains, while weak C–H⋯O interactions further consolidate the crystal lattice .

- Conformational Flexibility: The dihedral angle between the bromophenyl ring and the oxobutanoic backbone varies significantly (24.8° to 77.1°), influencing molecular packing and solubility .

生物活性

4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid is a compound that has attracted interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a butanoic acid backbone with a ketone group and a bromophenyl substituent, which may contribute to its reactivity and biological effects.

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 271.11 g/mol

- Structure : The compound features a brominated phenyl group, a methyl group, and a ketone functional group, which are crucial for its biological activity.

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets, such as enzymes involved in metabolic pathways. Notably, it may act as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in neuroactive compound metabolism. This inhibition can potentially influence the production of neuroprotective agents, making it relevant for neurodegenerative diseases like Alzheimer's and Huntington's disease .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These properties are essential for developing treatments for conditions characterized by chronic inflammation.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, which could be attributed to its ability to modulate enzyme activity involved in tumor growth and proliferation.

Inhibition of Kynurenine Pathway

A study highlighted the potential of this compound in inhibiting KYN-3-OHase, leading to decreased levels of neurotoxic metabolites. This suggests a protective role against neurodegenerative conditions .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for modifications that enhance its biological activity. Various derivatives have been tested for their efficacy against cancer cell lines, showing promising results in vitro.

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | Treatment of chronic inflammatory diseases |

| Antitumor | Modulation of tumor growth pathways | Cancer therapy |

| Neuroprotective | Inhibition of KYN-3-OHase | Treatment of neurodegenerative diseases |

常见问题

Q. What are the established synthetic routes for 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Michael addition , adapted from structurally analogous bromophenyl derivatives:

- Friedel-Crafts Route : React maleic anhydride with 3-bromobenzene in the presence of a Lewis acid (e.g., AlCl₃) to form 4-(3-bromophenyl)-4-oxo-2-butenoic acid. Subsequent reduction or functional group manipulation introduces the methyl group .

- Michael Addition : Use thioglycolic acid (or methyl-substituted analogs) with 4-(3-bromophenyl)-4-oxo-2-butenoic acid to form the thioether intermediate, followed by oxidation and decarboxylation .

- Alternative Pathway : Adapt the amide coupling method from Acta Crystallographica Section E (), substituting 4-bromoaniline with 3-bromoaniline. React 3-methylidenedihydrofuran-2,5-dione with 3-bromoaniline in acetone, followed by purification in methanol .

Q. Key Considerations :

- Monitor reaction temperature (ambient to 60°C) to avoid side reactions.

- Use TLC or HPLC to track intermediate formation.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Post-synthesis characterization requires a multi-technique approach:

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., dimeric carboxylic acid motifs) .

- NMR Spectroscopy :

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹ for ketone and carboxylic acid) and O–H bonds (~2500–3000 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (C₁₁H₁₁BrO₃; theoretical MW: 271.09 g/mol) via ESI-MS or MALDI-TOF.

Q. What biological activities are reported for structurally related bromophenyl-oxobutanoic acid derivatives?

Methodological Answer: While direct studies on this compound are limited, amide derivatives of similar compounds exhibit:

- Anti-inflammatory Activity : Inhibition of COX-2 enzymes (IC₅₀ ~10–50 μM in vitro) .

- Anticancer Potential : Cytotoxicity against HeLa and MCF-7 cell lines (EC₅₀ values in the micromolar range) via apoptosis induction .

- Antimicrobial Effects : Growth inhibition of Staphylococcus aureus (MIC: 32–64 μg/mL) .

Q. Experimental Design Tip :

- Use SAR studies to modify the methyl or bromophenyl groups and test activity changes.

- Validate mechanisms via Western blot (e.g., caspase-3 cleavage for apoptosis) or enzymatic assays (COX-2 inhibition).

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

Methodological Answer:

- Solvent Optimization : Replace acetone with DMF or THF to enhance solubility of aromatic intermediates .

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., proline derivatives) for Friedel-Crafts acylation .

- Purification Strategies : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) to achieve >95% purity .

Q. Data Contradiction Example :

- A study reported 80% yield using AlCl₃, but another achieved 92% with BF₃·Et₂O. Resolve by testing both catalysts under identical conditions.

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variable Groups : Synthesize derivatives with:

- Halogen substitutions (e.g., 3-chloro, 3-fluoro phenyl).

- Alkyl chain modifications (e.g., ethyl instead of methyl).

- Assay Selection :

- In vitro : COX-2 inhibition, MTT assay for cytotoxicity.

- In silico : Molecular docking (e.g., AutoDock Vina) to predict binding affinity for COX-2 or kinase targets.

- Data Analysis : Use linear regression to correlate logP values with bioactivity .

Q. Example Finding :

- Methyl substitution at position 2 enhances metabolic stability compared to ethyl analogs (t₁/₂ increased by 40% in liver microsomes) .

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Replicate assays with standardized protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).

- Meta-Analysis : Compare EC₅₀ values across studies, noting cell line variability (e.g., HeLa vs. HT-29 sensitivity).

- Mechanistic Validation : Use siRNA knockdown to confirm target engagement (e.g., if COX-2 inhibition is critical) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。